An In-Depth Technical Guide to 3-Acetyl-4-chlorophenylboronic Acid: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 3-Acetyl-4-chlorophenylboronic Acid: Properties, Reactivity, and Applications
Abstract
3-Acetyl-4-chlorophenylboronic acid is a specialized arylboronic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature—featuring a boronic acid moiety for cross-coupling, a chlorine atom for further functionalization or steric/electronic influence, and an acetyl group that acts as a synthetic handle and directing group—makes it a reagent of significant interest to researchers in drug discovery, materials science, and chemical biology. This guide provides an in-depth analysis of its core chemical and physical properties, explores its reactivity with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and presents detailed experimental protocols and safety considerations for its effective use in the laboratory.
Introduction: The Strategic Value of a Multifunctional Building Block
Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1] Within this important class of reagents, 3-Acetyl-4-chlorophenylboronic acid (Figure 1) stands out. Its structure is strategically substituted to offer multiple avenues for molecular elaboration.
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The boronic acid group is the primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures.
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The acetyl group (a ketone) provides a site for a wide range of classical carbonyl chemistry, such as reductions, oxidations, and additions. It also electronically deactivates the aromatic ring.
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The chlorine atom , ortho to the acetyl group, introduces steric bulk and electronic effects that can influence reaction regioselectivity and provide an additional site for nucleophilic aromatic substitution or other cross-coupling reactions.
This combination makes the molecule an ideal intermediate for constructing complex scaffolds found in many biologically active compounds and advanced materials.
Figure 1. Chemical Structure of 3-Acetyl-4-chlorophenylboronic acid.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
Identification and Core Properties
The fundamental identifiers and properties of 3-Acetyl-4-chlorophenylboronic acid are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 2377606-50-1 | [2][3] |
| Molecular Formula | C₈H₈BClO₃ | [3] |
| Molecular Weight | 198.41 g/mol | [2][3] |
| IUPAC Name | (3-acetyl-4-chlorophenyl)boronic acid | - |
| Appearance | White to off-white powder/solid | [4] |
| Purity | Typically ≥95% to ≥98% | [2] |
Physical Characteristics
Solubility and melting point are critical parameters for designing reaction conditions, such as choosing an appropriate solvent system and reaction temperature.
| Property | Value | Notes | Reference(s) |
| Melting Point | 185 - 189 °C | It is important to note that boronic acids can dehydrate upon heating to form boroxine anhydrides, which may affect the melting point. | [4] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and non-polar solvents like hexanes. | Solubility in reaction solvents like dioxane or toluene is often sufficient, especially upon heating. | [5] |
| Stability | Stable under normal laboratory conditions. Store in a cool, dry place. | Boronic acids are prone to slow decomposition and boroxine formation. Storage in a desiccator or under an inert atmosphere is recommended for long-term stability. | [6][7] |
Spectroscopic Signature
While specific spectra can vary slightly based on the solvent and instrument, the key expected signals in NMR and other spectroscopic analyses provide a reliable method for identity confirmation.
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¹H NMR: Protons on the aromatic ring will appear as multiplets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons of the acetyl group will present as a sharp singlet around δ 2.5-2.7 ppm. The acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet which may be exchangeable with D₂O.
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the acetyl group (~195-200 ppm), the carbon atom attached to the boron (~130-140 ppm, often broad), and the other aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Chemical Reactivity and Synthetic Applications
The primary utility of 3-Acetyl-4-chlorophenylboronic acid lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable in the synthesis of biaryls, which are common motifs in pharmaceuticals.[8][9] The reaction couples an organoboron species (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1]
3.1.1 The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
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Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.
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Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.[10]
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Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
3.1.2 Field-Proven Experimental Protocol: A General Guideline
This protocol provides a robust starting point for coupling 3-Acetyl-4-chlorophenylboronic acid with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
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3-Acetyl-4-chlorophenylboronic acid (1.2 equivalents)
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Aryl Bromide (Ar-Br, 1.0 equivalent)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
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Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
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Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
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Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Acetyl-4-chlorophenylboronic acid (1.2 eq), the chosen base (2.5 eq), and the palladium catalyst (e.g., 3 mol%).
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Scientist's Insight: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition or boroxine formation.[11] The choice of base is critical; stronger bases like Cs₂CO₃ can accelerate the reaction but may not be suitable for base-sensitive substrates.[10]
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Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
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Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous at the start.
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Scientist's Insight: Degassing the solvent (by sparging with inert gas or via freeze-pump-thaw cycles) is essential to remove dissolved oxygen, which can oxidize and deactivate the catalyst.
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Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Applications in Research and Development
3-Acetyl-4-chlorophenylboronic acid is not just a laboratory curiosity; it is a key intermediate in the synthesis of high-value molecules.
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Pharmaceutical Development: This reagent is used to construct the core scaffolds of various kinase inhibitors, receptor antagonists, and other potential therapeutic agents. The acetyl and chloro substituents allow for fine-tuning of steric and electronic properties to optimize drug-target interactions.
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Agrochemicals: Similar to pharmaceuticals, the biaryl structures derived from this boronic acid are prevalent in modern pesticides and herbicides.
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Materials Science: It can be incorporated into organic light-emitting diode (OLED) materials, polymers, and other functional materials where specific electronic and photophysical properties are required.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While this compound is not acutely toxic, appropriate precautions must be taken.
GHS Hazard Profile
The safety profile for phenylboronic acids is generally consistent. The information below is based on data for similar compounds like 4-chlorophenylboronic acid.[6]
| Hazard Category | Classification | Precautionary Statement(s) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[6] |
| Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[12] |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term storage, keeping the material in a desiccator or under an inert atmosphere is recommended to prevent degradation.
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Incompatibilities: Avoid strong oxidizing agents and strong acids.[6][12]
Conclusion
3-Acetyl-4-chlorophenylboronic acid is a powerful and strategically designed synthetic intermediate. Its multifunctional character provides chemists with a versatile tool for constructing complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential in advancing the fields of medicine, agriculture, and materials science.
References
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Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 12, 2024, from [Link]
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Malakar, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Kav un, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids. Retrieved February 12, 2024, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2024, from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for a publication. Retrieved February 12, 2024, from [Link]
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PubChem. (n.d.). (3-Chlorophenyl)boronic acid. Retrieved February 12, 2024, from [Link]
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Fisher Scientific. (2023). Safety Data Sheet: 4-Chlorophenylboronic acid. Retrieved February 12, 2024, from [Link]
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Career Henan Chemical Co. (2025). 4-Chlorophenylboronic acid. Retrieved February 12, 2024, from [Link]
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